[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate is a natural product found in Bugula neritina with data available.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The compound has been studied in the context of asymmetric synthesis. For instance, Marchionni and Vogel (2001) developed a method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments starting from 2,2'-ethylidenebis[3,5-dimethylfuran]. This work is significant as it contributes to the synthesis of complex organic molecules with multiple stereogenic centers, which is a crucial aspect of pharmaceutical and fine chemical manufacturing (Marchionni & Vogel, 2001).
Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds is another area where such complex molecules have been applied. Rosenquist Å et al. (1996) described the synthesis of bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, showcasing the importance of these compounds in developing potential inhibitors for diseases like HIV (Rosenquist Å et al., 1996).
Development of Novel Methodologies in Organic Synthesis
Research has also focused on developing new methodologies for synthesizing such complex molecules. Aspinall et al. (1999) demonstrated a method for the asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester, illustrating the continual evolution and refinement of synthetic techniques in organic chemistry (Aspinall et al., 1999).
Chemoselective Reactions and Ring Openings
Complex organic compounds of this nature are also pivotal in studying chemoselective reactions and ring openings. This is exemplified in the work by Minematsu et al. (2010), who investigated the inhibitory effects of a similarly complex molecule on CYP3A4/5 in vitro and in vivo settings (Minematsu et al., 2010).
Propiedades
Número CAS |
136448-58-3 |
---|---|
Fórmula molecular |
C47H68O18 |
Peso molecular |
921.043 |
InChI |
InChI=1S/C47H68O18/c1-10-31(50)13-11-12-14-39(52)63-43-30(21-41(54)59-9)20-34-24-37(27(2)48)62-42(55)23-32(51)22-35-25-38(60-28(3)49)45(6,7)46(56,64-35)26-36-18-29(19-40(53)58-8)17-33(61-36)15-16-44(4,5)47(43,57)65-34/h11-16,19,21,27,31-38,43,48,50-51,56-57H,10,17-18,20,22-26H2,1-9H3/b13-11+,14-12+,16-15-,29-19+,30-21+/t27-,31?,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1 |
Clave InChI |
FHGLMEYTRPWSLO-MULBXUMXSA-N |
SMILES |
CCC(C=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O)O |
Sinónimos |
2,4-Octadienoic acid, 6-hydroxy-, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.